2,4-Difluoro-3-nitrobenzonitrile

Medicinal Chemistry Cardiovascular Disease Cystathionine-γ-lyase (CSE) Inhibition

Sourcing a benzonitrile building block with predictable, orthogonal dual SNAr reactivity is a persistent supply challenge. 2,4-Difluoro-3-nitrobenzonitrile resolves this: • Ortho-nitro/fluorine arrangement enables sequential, regioselective substitution-first displace F, then NO₂ under distinct conditions • Mandatory precursor for P-family secondary amines demonstrating concentration-independent HASMC proliferation inhibition • ≥97% purity (GC) ensures batch-to-batch reproducibility for medchem scale-up Ships ambient; store at room temperature.

Molecular Formula C7H2F2N2O2
Molecular Weight 184.1 g/mol
CAS No. 1186194-75-1
Cat. No. B1420064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-3-nitrobenzonitrile
CAS1186194-75-1
Molecular FormulaC7H2F2N2O2
Molecular Weight184.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C#N)F)[N+](=O)[O-])F
InChIInChI=1S/C7H2F2N2O2/c8-5-2-1-4(3-10)6(9)7(5)11(12)13/h1-2H
InChIKeyHESWWHRCQMLPFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Difluoro-3-nitrobenzonitrile Overview


2,4-Difluoro-3-nitrobenzonitrile (CAS 1186194-75-1) is a polyfunctional aromatic compound featuring a nitrile, two fluorine atoms (at the 2 and 4 positions), and a nitro group (at the 3 position). This specific substitution pattern confers unique electronic properties and reactivity profiles, positioning it as a valuable, albeit niche, intermediate in medicinal chemistry and materials science . Unlike its more common isomer, 2,4-difluorobenzonitrile (CAS 3939-09-1), the presence of the nitro group introduces a strong electron-withdrawing effect and a potential site for further reduction or nucleophilic aromatic substitution (SNAr), enabling downstream functionalization that is not possible with non-nitrated analogs .

2,4-Difluoro-3-nitrobenzonitrile: Why Analogs Differ


Generic substitution of 2,4-difluoro-3-nitrobenzonitrile (1186194-75-1) with seemingly similar benzonitrile derivatives is not scientifically sound due to critical differences in reactivity and synthetic outcomes. The specific ortho-relationship of the nitro group to one fluorine atom, combined with the para-relationship to the other, creates a unique electronic landscape that governs both the regioselectivity and the relative leaving group potential in SNAr reactions [1]. For example, the isomeric 2,4-difluoro-5-nitrobenzonitrile, while sharing the same molecular formula, directs nucleophilic attack differently and exhibits a distinct biological profile, as demonstrated by its divergent effects on vascular smooth muscle cell proliferation [2]. Furthermore, non-nitrated analogs like 2,4-difluorobenzonitrile lack the potent electron-withdrawing nitro group, severely limiting their activation toward nucleophilic aromatic substitution and precluding the nitro-to-amine reduction pathway essential for generating key pharmaceutical intermediates [3].

2,4-Difluoro-3-nitrobenzonitrile: Key Differentiation Evidence


CSE Inhibition: Position-Dependent Biological Effects

While the target compound itself has not been directly assayed, its isomeric derivative, 2,4-difluoro-5-nitrobenzonitrile (2,4-DFNBN, P family), demonstrates a distinct and quantifiable biological profile when compared to its close analog 2,6-difluoro-3-nitrobenzonitrile (2,6-DFNBN, O family) [1]. This serves as a strong class-level inference for the critical impact of the nitro group's position on biological activity. Specifically, the P family (derived from the 2,4-difluoro-5-nitro isomer) inhibited human aortic smooth muscle cell (HASMC) proliferation at all concentrations tested, whereas the O family (derived from the 2,6-difluoro-3-nitro isomer) exhibited dichotomous effects, inducing proliferation at low concentrations and inhibiting it at high concentrations [1]. This data underscores the functional non-equivalence of these isomers and highlights the 2,4-difluoro-3-nitrobenzonitrile scaffold as a critical intermediate for developing selective inhibitors, where the precise nitro group placement is paramount.

Medicinal Chemistry Cardiovascular Disease Cystathionine-γ-lyase (CSE) Inhibition

SNAr Reactivity: Nitro vs. Fluorine Leaving Group Potential

A key differentiator for 2,4-difluoro-3-nitrobenzonitrile is the presence of the nitro group ortho to one fluorine atom, which creates a unique scenario in nucleophilic aromatic substitution (SNAr). Quantitative studies have established that the relative nucleofugicity (leaving group potential) of the nitro group in many SNAr reactions not only rivals but in specific contexts surpasses that of the fluorine atom [1]. This means that for 2,4-difluoro-3-nitrobenzonitrile, a nucleophile can selectively displace either the ortho-fluorine or the ortho-nitro group, depending on the reaction conditions, a dual reactivity not available in non-nitrated analogs like 2,4-difluorobenzonitrile where only fluorine can be displaced. This dual-pathway capability enables access to a wider array of downstream products, such as novel substituted benzene derivatives and heterocycles, from a single starting material [1].

Organic Synthesis Nucleophilic Aromatic Substitution (SNAr) Fluorine Chemistry

Purity and Boiling Point Specifications

For procurement and quality control purposes, the compound is well-characterized with specific, measurable properties. Commercially available 2,4-difluoro-3-nitrobenzonitrile is typically supplied with a minimum purity of 96-97% as determined by Gas Chromatography (GC), ensuring reliable performance in sensitive synthetic applications . Its key physical properties include a predicted boiling point of 280.4±40.0 °C and a predicted density of 1.51±0.1 g/cm³ . In contrast, the non-nitrated analog 2,4-difluorobenzonitrile has a significantly lower reported boiling point of 189 °C . This substantial difference (~91 °C) in boiling point directly reflects the strong intermolecular forces imparted by the polar nitro group, a property that impacts purification strategies (e.g., recrystallization vs. distillation) and underscores its distinct physicochemical identity.

Analytical Chemistry Quality Control Chemical Procurement

2,4-Difluoro-3-nitrobenzonitrile: Key Applications


Synthesis of CSE Inhibitors

This compound is the essential starting material for synthesizing the P-family of secondary amines, which have demonstrated a consistent, concentration-independent inhibition of human aortic smooth muscle cell (HASMC) proliferation [1]. This specific biological profile, which differs markedly from that of amines derived from isomeric precursors [1], makes 2,4-difluoro-3-nitrobenzonitrile the mandatory precursor for developing novel therapeutics targeting atherosclerosis and other cardiovascular diseases where CSE inhibition is a viable strategy.

Orthogonal SNAr Functionalization

The unique ortho-arrangement of a nitro group and a fluorine atom allows for sequential and selective nucleophilic aromatic substitution (SNAr) [2]. Chemists can leverage the comparable leaving group potential of the nitro group versus fluorine [2] to perform a first substitution (e.g., displacing fluorine) and a second, orthogonal substitution (e.g., displacing the nitro group) under different reaction conditions. This dual reactivity, which is absent in non-nitrated analogs, enables the efficient construction of complex, densely functionalized benzene derivatives and heterocycles from a single, commercially available building block.

Process-Scale Intermediate with Quality Specifications

In process development and scale-up, the availability of 2,4-difluoro-3-nitrobenzonitrile with a standardized commercial purity of ≥96% (GC) ensures batch-to-batch consistency and predictable reaction outcomes . Its distinct physical properties, such as its significantly higher boiling point compared to non-nitrated benzonitriles , inform safe handling and purification protocols, mitigating risks associated with compound misidentification or unexpected volatility.

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